molecular formula C17H16FNO3 B11230786 N-(2-fluorophenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2-fluorophenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11230786
M. Wt: 301.31 g/mol
InChI Key: OPYFSSIGVVODTH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a benzodioxepine ring, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps:

    Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its specific functional groups.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: shares similarities with other benzodioxepine derivatives and fluorophenyl compounds.

    N-(2-fluorophenyl)-N-methylamine: Another fluorophenyl compound with different functional groups.

    Thiophene-2-carboxamide, N-(2-fluorophenyl)-: A compound with a similar fluorophenyl group but different core structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

N-(2-fluorophenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H16FNO3/c1-11-9-15-16(22-8-4-7-21-15)10-12(11)17(20)19-14-6-3-2-5-13(14)18/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,19,20)

InChI Key

OPYFSSIGVVODTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NC3=CC=CC=C3F)OCCCO2

Origin of Product

United States

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